(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS Number: 2098076-13-0) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H20N4O
- Molecular Weight : 236.31 g/mol
- Purity : Typically 95%.
The triazole ring in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropylmethyl and pyrrolidinyl moieties suggests potential interactions with neurotransmitter systems and other cellular pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Anticancer Properties
Triazoles have been investigated for their anticancer effects. Specifically, compounds targeting kinases involved in cancer progression have shown promise. For instance, a related triazole compound was reported to inhibit CDK4/6, which are critical in cell cycle regulation .
Neuropharmacological Effects
The pyrrolidine structure is associated with neuroactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems such as serotonin and dopamine, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Properties
IUPAC Name |
[1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8,10-11,17H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENFRWTVJJVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)CN3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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